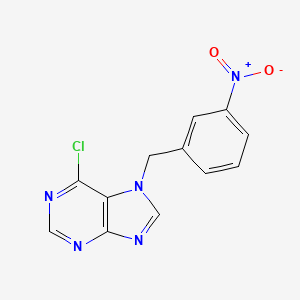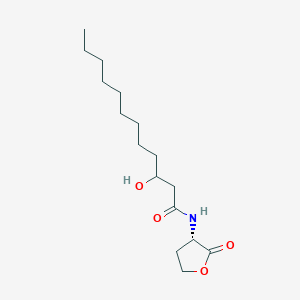
9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-2-chloro-N,N-dimethyl-9H-purin-6-amine is a chemical compound with the molecular formula C14H14ClN5 and a molecular weight of 287.747 . This compound belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-2-chloro-N,N-dimethyl-9H-purin-6-amine typically involves the chlorination of a purine derivative followed by benzylation and dimethylation. The specific synthetic route and reaction conditions can vary, but a common method includes:
Chlorination: Starting with a purine derivative, chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Benzylation: The chlorinated purine is then reacted with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Dimethylation: Finally, the benzylated compound undergoes dimethylation using dimethylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for 9-Benzyl-2-chloro-N,N-dimethyl-9H-purin-6-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-2-chloro-N,N-dimethyl-9H-purin-6-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to form reduced derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated purine derivative, while oxidation can produce an oxidized purine compound.
Scientific Research Applications
9-Benzyl-2-chloro-N,N-dimethyl-9H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential interactions with biological molecules, particularly nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of 9-Benzyl-2-chloro-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. This interaction can disrupt cellular processes, leading to its potential use as an anticancer or antiviral agent. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-2-chloro-9H-purin-6-amine: Similar structure but lacks the dimethylamino group.
2-Chloro-9H-purin-6-amine: Lacks both the benzyl and dimethylamino groups.
9-Benzyl-9H-purin-6-amine: Lacks the chlorine and dimethylamino groups
Uniqueness
9-Benzyl-2-chloro-N,N-dimethyl-9H-purin-6-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
115204-53-0 |
|---|---|
Molecular Formula |
C14H14ClN5 |
Molecular Weight |
287.75 g/mol |
IUPAC Name |
9-benzyl-2-chloro-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H14ClN5/c1-19(2)12-11-13(18-14(15)17-12)20(9-16-11)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
XTPFRQATVYIILF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate](/img/structure/B11837084.png)


![4H,4'H-[2,2'-Bichromene]-4,4'-dione](/img/structure/B11837101.png)




![3-Methoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B11837116.png)
![Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11837124.png)
![4-Isoquinolinecarbonitrile, 5-[[1-(2-hydroxyethyl)-4-piperidinyl]oxy]-](/img/structure/B11837125.png)

